BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 5-
Methoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Methoxypyrimidine-2-carbonitrile

Cat. No.: B2589514

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxypyrimidine-2-
carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic
chemistry. This document delves into its chemical identity, properties, synthesis, safety
considerations, and potential applications, offering valuable insights for researchers and
professionals in the field.

Chemical Identity and Core Descriptors

5-Methoxypyrimidine-2-carbonitrile is a substituted pyrimidine, a class of aromatic
heterocyclic compounds fundamental to various biological processes. The presence of a
methoxy group and a nitrile group on the pyrimidine ring imparts specific chemical reactivity
and potential for diverse applications, particularly as a scaffold or intermediate in the synthesis
of complex molecules.

Table 1: Core Identifiers of 5-Methoxypyrimidine-2-carbonitrile
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Identifier Value Source

CAS Number 87362-32-1 [1]
5-methoxy-2-

IUPAC Name o o [1]
pyrimidinecarbonitrile

Molecular Formula CeHsNsO [1]

Molecular Weight 135.13 g/mol [2]

1S/C6H5N30/c1-10-5-3-8-6(2-
InChl [1]
7)9-4-5/h3-4H,1H3

XNTMYEPSFCHEPA-
InChl Key [1]
UHFFFAOYSA-N

Canonical SMILES COC1=CN=C(N=C1)C#N N/A

Physicochemical and Spectroscopic Properties

Experimental data on the physicochemical properties of 5-Methoxypyrimidine-2-carbonitrile
Is not readily available in published literature. However, based on its structure and data from
related compounds, it is expected to be a solid at room temperature with some solubility in
polar organic solvents.[2]

Spectroscopic Characterization

Detailed experimental spectroscopic data for 5-Methoxypyrimidine-2-carbonitrile is not
widely published. The following sections outline the expected spectral characteristics based on
its chemical structure and data from analogous compounds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group
protons (around 3.9-4.1 ppm) and two singlets or an AB quartet for the two aromatic protons
on the pyrimidine ring (in the range of 8.5-9.0 ppm).

e 13C NMR: The carbon NMR spectrum would display signals for the nitrile carbon (around
115-120 ppm), the methoxy carbon (around 55-60 ppm), and the four distinct carbons of the
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pyrimidine ring.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of 5-Methoxypyrimidine-2-carbonitrile would be characterized by several
key absorption bands:

A sharp, strong absorption band around 2220-2240 cm~1 corresponding to the C=N (nitrile)
stretching vibration.

C-H stretching vibrations of the aromatic ring and the methoxy group in the region of 2850-
3100 cm~1.

C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm~1 region.

A prominent C-O stretching band for the methoxy group around 1000-1300 cm™2.
2.1.3. Mass Spectrometry (MS)

In a mass spectrum, 5-Methoxypyrimidine-2-carbonitrile is expected to show a molecular ion
peak [M]* at m/z 135. The fragmentation pattern would likely involve the loss of a methyl
radical (*CHs) from the methoxy group to give a fragment at m/z 120, and potentially the loss of
the entire methoxy group (*OCHs) or the nitrile group (*CN). Studies on related 2-
methoxypyrimidine derivatives have shown that fragmentation pathways are significantly
influenced by the 2-O-methyl group.[1]

Synthesis of 5-Methoxypyrimidine-2-carbonitrile

A specific, detailed experimental protocol for the synthesis of 5-Methoxypyrimidine-2-
carbonitrile is not extensively documented in readily available literature. However, a plausible
synthetic route can be proposed based on established pyrimidine chemistry. One common
strategy for the synthesis of 2-cyanopyrimidines involves the nucleophilic displacement of a
suitable leaving group, such as a halogen, at the 2-position of the pyrimidine ring with a
cyanide salt.

Proposed Synthetic Pathway
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A potential synthesis could start from 2,4-dichloro-5-methoxypyrimidine. Selective reaction at
the more reactive 2-position with a cyanide source, such as potassium cyanide or sodium
cyanide, in a suitable polar aprotic solvent like DMSO or DMF, would yield the desired product.

KCN or NaCN
DMSO or DMF

Nucleophilic Substitution with Cyanide

5-Methoxypyrimidine-2-carbonitrile

2,4-Dichloro-5-methoxypyrimidine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Methoxypyrimidine-2-carbonitrile.

General Experimental Considerations

e Reaction Conditions: The reaction would likely require elevated temperatures to facilitate the
nucleophilic substitution. Careful control of the reaction temperature and time is crucial to
maximize yield and minimize side products.

 Purification: The crude product would likely be purified by standard laboratory techniques
such as extraction, followed by column chromatography on silica gel or recrystallization from
a suitable solvent system.

o Characterization: The structure of the final product must be confirmed using analytical
techniques such as NMR, IR, and mass spectrometry, as outlined in Section 2.1.

Safety and Handling

5-Methoxypyrimidine-2-carbonitrile is classified as a hazardous substance. It is crucial to
handle this compound with appropriate safety precautions in a well-ventilated laboratory fume
hood.

Table 2: GHS Hazard Information
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Hazard Class GHS Pictogram Signal Word Hazard Statement
o H301: Toxic if
Acute Toxicity, Oral Danger
swallowed

. H311: Toxic in contact
Acute Toxicity, Dermal Danger ) )
with skin

Acute Toxicity, o
) Danger H331: Toxic if inhaled
Inhalation

Data sourced from
Sigma-Aldrich safety

information.[1]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

P311: Call a POISON CENTER or doctor/physician.

Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-
resistant gloves, should be worn at all times when handling this compound.

Applications in Research and Drug Development

While specific biological activities of 5-Methoxypyrimidine-2-carbonitrile are not extensively
reported, pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide
range of pharmacological activities. The pyrimidine scaffold is a "privileged structure” known to
interact with a variety of biological targets.[3]

Potential as a Synthetic Intermediate

The primary utility of 5-Methoxypyrimidine-2-carbonitrile in a research setting is likely as a
versatile building block for the synthesis of more complex molecules. The nitrile group can be
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readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles,
providing a handle for further molecular elaboration.

Role in the Development of Bioactive Compounds

Derivatives of pyrimidine-5-carbonitrile have been investigated for a range of therapeutic

applications, including:

e Anticancer Agents: Many pyrimidine analogs act as antimetabolites, interfering with nucleic
acid synthesis in rapidly dividing cancer cells. Additionally, substituted pyrimidines have been
developed as inhibitors of various protein kinases involved in cancer progression.[4][5]

» Antiviral Agents: Modified pyrimidine nucleosides are a critical class of antiviral drugs.

o Antimicrobial and Anti-inflammatory Agents: The pyrimidine nucleus is a common feature in
many antibacterial, antifungal, and anti-inflammatory compounds.[6]

The unique substitution pattern of 5-Methoxypyrimidine-2-carbonitrile makes it an attractive
starting point for the design and synthesis of novel compounds with potential therapeutic value

in these and other areas.

5-Methoxypyrimidine-2-carbonitrile

Building Block for Intermediate for
Novel Antibiotics Enzyme Inhibitors

Scaffold for
ytotoxic Agents Nucleoside Analogs

Antiviral Research Antimicrobial Agent Synthesis

Anticancer Drug Discovery

(Development of Kinase Inhibitors)

Click to download full resolution via product page
Caption: Potential research applications of 5-Methoxypyrimidine-2-carbonitrile.

Conclusion

5-Methoxypyrimidine-2-carbonitrile is a chemical compound with significant potential as a
building block in synthetic and medicinal chemistry. While detailed experimental data on its
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properties and synthesis are not widely available, its structural features suggest its utility in the
development of novel bioactive molecules. Researchers working with this compound should
exercise appropriate caution due to its toxicity. Further investigation into the synthesis,
reactivity, and biological activity of 5-Methoxypyrimidine-2-carbonitrile and its derivatives is
warranted to fully explore its potential in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methoxypyrimidine-2-
carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2589514#5-methoxypyrimidine-2-carbonitrile-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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